An In-depth Technical Guide to the Chemical Structure Analysis of Methyl 5-azaspiro[3.4]octane-8-carboxylate
An In-depth Technical Guide to the Chemical Structure Analysis of Methyl 5-azaspiro[3.4]octane-8-carboxylate
Foreword: The Strategic Value of Three-Dimensional Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological profiles is paramount. We have moved beyond the era of "flat" aromatic compounds and are increasingly embracing the complexity and potential of three-dimensional scaffolds. Among these, azaspirocyclic systems have garnered significant attention for their inherent structural rigidity and the precise spatial orientation they afford for substituent groups. The 5-azaspiro[3.4]octane framework, in particular, represents a versatile and valuable building block in the design of innovative therapeutics. Its unique topology allows for the exploration of previously inaccessible chemical space, offering a pathway to improved potency, selectivity, and pharmacokinetic properties.[1][2][3][4]
This technical guide provides a comprehensive analysis of a key derivative of this scaffold: Methyl 5-azaspiro[3.4]octane-8-carboxylate . We will delve into its structural elucidation through predictive spectroscopic analysis, outline robust synthetic protocols, and discuss its potential applications for researchers, scientists, and drug development professionals.
Structural Elucidation and Physicochemical Properties
The immediate precursor, 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride , is a known compound with CAS number 2361645-37-4.[2] The conversion of this carboxylic acid to its methyl ester derivative is a standard chemical transformation that allows for further functionalization and can significantly impact properties such as solubility and cell permeability.
| Property | 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride | Methyl 5-azaspiro[3.4]octane-8-carboxylate (Predicted) |
| Molecular Formula | C₈H₁₄ClNO₂ | C₉H₁₅NO₂ |
| Molecular Weight | 191.66 g/mol | 169.22 g/mol |
| CAS Number | 2361645-37-4 | Not available |
| Physical State | Solid | Liquid or low-melting solid |
| Solubility | Soluble in water and polar protic solvents | Soluble in a wider range of organic solvents |
Predicted Spectroscopic Profile of Methyl 5-azaspiro[3.4]octane-8-carboxylate
The following spectroscopic data are predicted based on the known structure and data from analogous compounds. These predictions serve as a robust guide for the characterization of the synthesized molecule.
The proton NMR spectrum is expected to be complex due to the rigid, non-symmetrical nature of the spirocycle. The protons on the cyclobutane and pyrrolidine rings are diastereotopic, leading to distinct signals.
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~3.70 ppm (s, 3H): A sharp singlet corresponding to the methyl ester protons (-OCH₃).
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~3.0 - 3.5 ppm (m, 5H): A complex multiplet region arising from the protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring and the methine proton at the 8-position.
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~1.8 - 2.5 ppm (m, 6H): A series of overlapping multiplets corresponding to the remaining methylene protons on both the cyclobutane and pyrrolidine rings.
The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.
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~175 ppm: The carbonyl carbon of the methyl ester.
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~60 ppm: The spirocyclic quaternary carbon.
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~52 ppm: The methyl carbon of the ester group.
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~45-55 ppm: Carbons adjacent to the nitrogen atom in the pyrrolidine ring.
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~25-40 ppm: The remaining methylene and methine carbons of the cyclobutane and pyrrolidine rings.
The IR spectrum will show characteristic absorption bands for the key functional groups.
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~2950 cm⁻¹: C-H stretching vibrations of the aliphatic rings.
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~1735 cm⁻¹: A strong C=O stretching vibration characteristic of the ester carbonyl group.
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~1170 cm⁻¹: C-O stretching vibration of the ester linkage.
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[M+H]⁺: The expected molecular ion peak in positive-ion mode would be at m/z = 170.12.
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Fragmentation Pattern: Key fragmentation would likely involve the loss of the methoxycarbonyl group or cleavage of the spirocyclic rings.
Synthesis of Methyl 5-azaspiro[3.4]octane-8-carboxylate
The synthesis of the target molecule is a two-step process, starting from a suitable precursor to form the core scaffold, followed by esterification.
Synthesis of 5-Azaspiro[3.4]octane-8-carboxylic acid
The synthesis of the core carboxylic acid scaffold can be achieved through various published methods for constructing spirocyclic amines. These often involve multi-step sequences, such as intramolecular cyclization reactions. For the purpose of this guide, we will assume the availability of the precursor, 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride.
Experimental Protocol: Esterification
Two common and reliable methods for the esterification of amino acids are the Fischer-Speier esterification and carbodiimide-mediated coupling.
This classic method involves heating the carboxylic acid in an excess of the alcohol with a strong acid catalyst.
Materials:
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5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride
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Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride (1.0 eq) in anhydrous methanol (20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Alternatively, concentrated sulfuric acid (catalytic amount) can be used.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude Methyl 5-azaspiro[3.4]octane-8-carboxylate.
-
Purify the product by column chromatography on silica gel if necessary.
This method is milder and often preferred for substrates that are sensitive to strong acids and high temperatures.
Materials:
-
5-Azaspiro[3.4]octane-8-carboxylic acid
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
0.5 N Hydrochloric acid
Procedure:
-
Dissolve 5-Azaspiro[3.4]octane-8-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 volumes).
-
Add methanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash the filter cake with dichloromethane.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery
The 5-azaspiro[3.4]octane scaffold is of significant interest to medicinal chemists for several key reasons:
-
Three-Dimensionality: The rigid, non-planar structure of the spirocycle allows for a more precise presentation of substituents in three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3][4]
-
Novelty and IP Position: As a less explored scaffold compared to more traditional ring systems, it offers opportunities for discovering novel chemical entities with strong intellectual property potential.
-
Physicochemical Property Modulation: The introduction of the spirocyclic core can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Bioisosteric Replacement: The 5-azaspiro[3.4]octane moiety can serve as a bioisostere for other common cyclic amines, such as piperidine or pyrrolidine, offering a different conformational constraint and vector for substituent placement.
Methyl 5-azaspiro[3.4]octane-8-carboxylate, as a functionalized building block, can be further elaborated into a wide array of more complex molecules for screening in various drug discovery programs. The ester functionality can be hydrolyzed back to the carboxylic acid for amide bond formation, reduced to the corresponding alcohol, or participate in other chemical transformations, making it a versatile intermediate for library synthesis.
Conclusion
Methyl 5-azaspiro[3.4]octane-8-carboxylate represents a valuable, albeit under-characterized, building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide provides a robust framework for its synthesis and a detailed predictive analysis of its key spectroscopic features, empowering researchers to confidently synthesize and characterize this compound. The inherent advantages of the 5-azaspiro[3.4]octane scaffold in conferring three-dimensionality and favorable physicochemical properties make this and related compounds attractive tools for the continued exploration of new frontiers in drug discovery.
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